![molecular formula C18H23N7O2 B2447044 N-methyl-N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide CAS No. 1396630-87-7](/img/structure/B2447044.png)
N-methyl-N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide
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Description
N-methyl-N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C18H23N7O2 and its molecular weight is 369.429. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The compound’s unique structure suggests potential antiviral properties. Researchers have synthesized related derivatives and evaluated their efficacy against various viruses. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antioxidant Potential
The compound’s structural features make it an intriguing candidate for antioxidant studies. Although direct investigations on this specific compound are limited, related indole derivatives have shown promising scavenging potential . Further exploration could reveal its ability to counter oxidative stress.
Anti-HIV Activity
Indole derivatives have been docked and evaluated as anti-HIV agents . Although not specifically tested for this compound, its structural resemblance to known anti-HIV molecules warrants further investigation.
Antimicrobial Applications
The compound’s unique structure may contribute to antimicrobial activity. Related derivatives have shown promise in this area . Investigating its effects against specific pathogens could provide valuable insights.
Synthetic Applications
Beyond biological activities, the compound serves as a versatile synthetic building block. Researchers have used similar imidates to synthesize various N-heterocycles . For example, facile conversion into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine highlights its synthetic potential .
properties
IUPAC Name |
2-[acetyl(methyl)amino]-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-14(26)23(2)13-17(27)22-15-11-20-18(21-12-15)25-9-7-24(8-10-25)16-5-3-4-6-19-16/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIFWOJJPYHCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)acetamide |
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